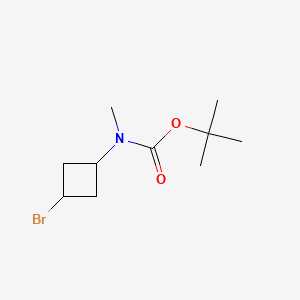
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is an organic compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 g/mol . This compound features a tert-butyl group, a bromocyclobutyl group, and a methylcarbamate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-bromocyclobutanone . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process avoids over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl and carbamate groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with similar reactivity and applications.
tert-Butyl (3-methylenecyclopentyl)methyl)carbamate: Another similar compound with different structural features.
Uniqueness
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is unique due to the presence of the bromocyclobutyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamates. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H18BrNO2 |
|---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
UGSBDRXTQDOXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
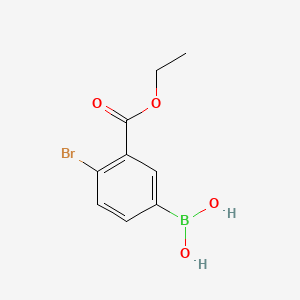
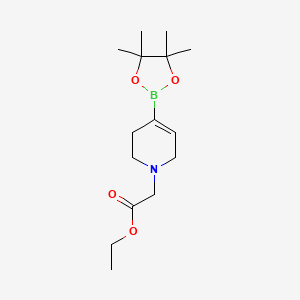
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
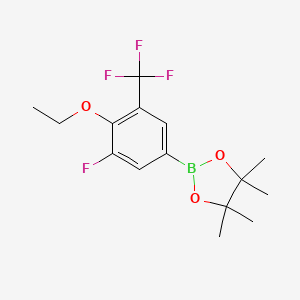
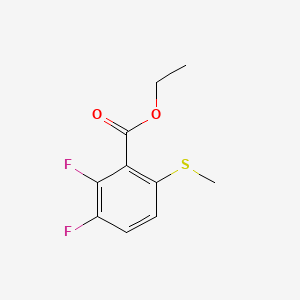

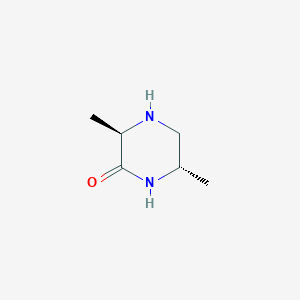
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
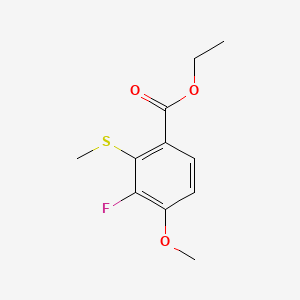
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
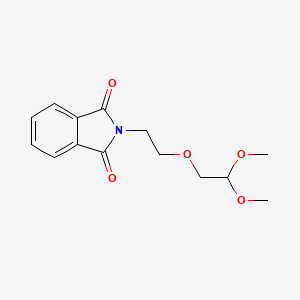
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
